molecular formula C14H15N3O2S B1223683 N-(3,5-DIMETHOXYPHENYL)-N'-(3-PYRIDYL)THIOUREA

N-(3,5-DIMETHOXYPHENYL)-N'-(3-PYRIDYL)THIOUREA

Cat. No.: B1223683
M. Wt: 289.35 g/mol
InChI Key: JSTOLLBVRXQYDF-UHFFFAOYSA-N
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Description

N-(3,5-DIMETHOXYPHENYL)-N’-(3-PYRIDYL)THIOUREA is an organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-DIMETHOXYPHENYL)-N’-(3-PYRIDYL)THIOUREA typically involves the reaction of 3,5-dimethoxyaniline with 3-pyridyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of N-(3,5-DIMETHOXYPHENYL)-N’-(3-PYRIDYL)THIOUREA may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for mixing, heating, and purification. The choice of solvents and reagents would be influenced by factors such as cost, availability, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-DIMETHOXYPHENYL)-N’-(3-PYRIDYL)THIOUREA can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into corresponding amines or other reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines or other reduced forms.

    Substitution: Various substituted thioureas depending on the nucleophile used.

Scientific Research Applications

N-(3,5-DIMETHOXYPHENYL)-N’-(3-PYRIDYL)THIOUREA has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.

    Industry: Utilized in the development of new materials, such as polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3,5-DIMETHOXYPHENYL)-N’-(3-PYRIDYL)THIOUREA depends on its specific application:

    Enzyme Inhibition: It may bind to the active site of enzymes, blocking substrate access and inhibiting enzyme activity.

    Therapeutic Effects: It may interact with cellular targets such as DNA, proteins, or cell membranes, leading to various biological effects.

    Material Science: It may act as a cross-linking agent or a stabilizer in the formation of new materials.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,5-DIMETHOXYPHENYL)-N’-(2-PYRIDYL)THIOUREA
  • N-(3,5-DIMETHOXYPHENYL)-N’-(4-PYRIDYL)THIOUREA
  • N-(3,4-DIMETHOXYPHENYL)-N’-(3-PYRIDYL)THIOUREA

Uniqueness

N-(3,5-DIMETHOXYPHENYL)-N’-(3-PYRIDYL)THIOUREA is unique due to the specific positioning of the methoxy groups on the phenyl ring and the pyridyl group. This unique structure can influence its chemical reactivity, binding affinity, and overall biological activity, making it distinct from other similar compounds.

Properties

Molecular Formula

C14H15N3O2S

Molecular Weight

289.35 g/mol

IUPAC Name

1-(3,5-dimethoxyphenyl)-3-pyridin-3-ylthiourea

InChI

InChI=1S/C14H15N3O2S/c1-18-12-6-11(7-13(8-12)19-2)17-14(20)16-10-4-3-5-15-9-10/h3-9H,1-2H3,(H2,16,17,20)

InChI Key

JSTOLLBVRXQYDF-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1)NC(=S)NC2=CN=CC=C2)OC

Canonical SMILES

COC1=CC(=CC(=C1)NC(=S)NC2=CN=CC=C2)OC

solubility

0.2 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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